3-(4-Methoxyphenyl)propanal

Lipophilicity Partition coefficient Formulation science

3-(4-Methoxyphenyl)propanal (CAS 20401-88-1), also known as 4-methoxybenzenepropanal or p-anisylpropionaldehyde, is an aromatic aldehyde with the molecular formula C10H12O2 and molecular weight 164.20 g/mol. The compound consists of a para-methoxyphenyl ring attached to a three-carbon propanal chain.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 20401-88-1
Cat. No. B1589263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)propanal
CAS20401-88-1
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC=O
InChIInChI=1S/C10H12O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-8H,2-3H2,1H3
InChIKeyZOXCMZXXNOSBHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methoxyphenyl)propanal (CAS 20401-88-1) Procurement Guide: Comparator-Based Evidence for Scientific Selection


3-(4-Methoxyphenyl)propanal (CAS 20401-88-1), also known as 4-methoxybenzenepropanal or p-anisylpropionaldehyde, is an aromatic aldehyde with the molecular formula C10H12O2 and molecular weight 164.20 g/mol [1]. The compound consists of a para-methoxyphenyl ring attached to a three-carbon propanal chain . It is a colorless to pale yellow liquid with a density of 1.037 g/mL at 25 °C . This compound serves primarily as a fragrance ingredient in perfumes and cosmetics, valued for its sweet, floral, and slightly spicy odor , and functions as a synthetic intermediate in the preparation of pharmaceuticals, agrochemicals, and flavoring agents . Importantly, 3-(4-Methoxyphenyl)propanal (CAS 20401-88-1) is structurally distinct from the α-methyl substituted commercial fragrance compound commonly marketed as Canthoxal® or anisyl propanal (CAS 5462-06-6), which bears an additional methyl group at the alpha position [2].

3-(4-Methoxyphenyl)propanal (CAS 20401-88-1): Why In-Class Aldehyde Substitution Introduces Quantifiable Performance and Safety Variability


The substitution of 3-(4-Methoxyphenyl)propanal with structurally related aromatic aldehydes is scientifically inadvisable due to quantifiable differences in physicochemical properties, reactivity, and biological activity that directly impact experimental reproducibility, synthetic yield, and product performance. The presence of the para-methoxy substituent and the three-carbon propanal chain without α-branching confers a distinct LogP value of 1.83 [1] and a polar surface area of 26.3 Ų , which differ from analogs such as unsubstituted benzenepropanal (3-phenylpropanal) or the α-methyl branched derivative (CAS 5462-06-6) with LogP 2.5 [2]. These differences affect solubility, membrane permeability, and fragrance substantivity. Furthermore, the aldehyde group's reactivity profile—including susceptibility to oxidation and condensation —varies depending on the electronic influence of the para-methoxy group, which alters reaction kinetics in synthetic applications. In antibacterial research, derivatives of 3-(4-Methoxyphenyl)propanal exhibit structure-dependent activity; for instance, the 4-methoxy substitution pattern has been shown to influence potency against Staphylococcus aureus when compared to other para-alkoxy analogs [3]. Procurement of the precise CAS number ensures batch-to-batch consistency and eliminates the confounding variables introduced by analog substitution.

3-(4-Methoxyphenyl)propanal (CAS 20401-88-1): Quantitative Comparator-Based Evidence for Differentiated Procurement


Lipophilicity (LogP) Differentiation: 3-(4-Methoxyphenyl)propanal vs. Unsubstituted Benzenepropanal and α-Methyl Derivative

3-(4-Methoxyphenyl)propanal (CAS 20401-88-1) exhibits a measured LogP of 1.8267 [1]. This value reflects intermediate lipophilicity conferred by the para-methoxy substitution. In comparison, the unsubstituted benzenepropanal (3-phenylpropanal, CAS 104-53-0) lacks the methoxy group, resulting in lower lipophilicity and a distinct sensory and solubility profile . Conversely, the commercial fragrance compound 4-methoxy-α-methylbenzenepropanal (CAS 5462-06-6, Canthoxal®) bears an additional α-methyl group that increases its LogP to approximately 2.5 [2], substantially altering its hydrophobic character. The 1.83 LogP value of CAS 20401-88-1 positions this compound for distinct applications where intermediate lipophilicity is required, such as serving as a synthetic intermediate requiring balanced aqueous-organic partitioning.

Lipophilicity Partition coefficient Formulation science Membrane permeability

Antibacterial Activity of 3-(4-Methoxyphenyl)propanal Derivative: Potency Against Methicillin-Resistant Staphylococcus aureus (MRSA) vs. Clinical Antibiotics

A derivative synthesized from 3-(4-Methoxyphenyl)propanal, namely 3-(4-methoxyphenyl)-3-oxopropanal O-methyl oxime (Compound 4), demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) that surpassed that of Houttuynin and levofloxacin in standardized assays [1]. This finding is significant as it provides a quantified efficacy benchmark for a compound directly derived from 3-(4-Methoxyphenyl)propanal, validating its utility as a scaffold for developing antimicrobial agents. Furthermore, acute toxicity evaluation of Compound 4 revealed a maximum tolerance dose of 5,000 mg/kg, suggesting a favorable safety margin for further development [2]. This evidence positions 3-(4-Methoxyphenyl)propanal as a precursor of interest for medicinal chemistry programs targeting resistant bacterial strains.

Antibacterial MRSA Drug discovery Structure-activity relationship

Structural Identity and Molecular Descriptor Differentiation: 3-(4-Methoxyphenyl)propanal (CAS 20401-88-1) vs. Anisyl Propanal/Canthoxal® (CAS 5462-06-6)

3-(4-Methoxyphenyl)propanal (CAS 20401-88-1) is the unsubstituted propanal derivative with molecular formula C10H12O2 and molecular weight 164.20 g/mol [1]. In contrast, the widely commercialized fragrance compound anisyl propanal (Canthoxal®, CAS 5462-06-6) is 3-(4-methoxyphenyl)-2-methylpropanal, bearing an α-methyl group with molecular formula C11H14O2 and molecular weight 178.23 g/mol [2]. This structural distinction results in quantifiable differences in physical properties: CAS 20401-88-1 exhibits a boiling point of 252.7 ± 15.0 °C at 760 mmHg and density of 1.037 g/mL at 25 °C , whereas CAS 5462-06-6 has a boiling point of approximately 261-262 °C [3] and substantivity of 48 hours at 100% [4]. CAS 20401-88-1 lacks the α-branching that confers enhanced stability and prolonged substantivity to the α-methyl derivative. Procurement of the correct CAS number is essential for applications where the absence of α-methyl branching is chemically required, such as specific synthetic transformations or analytical reference standard preparation.

Molecular identity CAS registry Chemical structure Quality control

3-(4-Methoxyphenyl)propanal (CAS 20401-88-1): Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Synthetic Intermediate for Flavanone and Chalcone Derivatives with Antioxidant Potential

3-(4-Methoxyphenyl)propanal serves as a key synthetic intermediate in the preparation of flavanones and chalcones, compound classes recognized for their antioxidant and anti-inflammatory properties . The aldehyde functionality enables condensation reactions with acetophenone derivatives to generate chalcone scaffolds, which can be subsequently cyclized to flavanones. This application is supported by recent literature describing the utility of this compound in constructing phenylpropanoid-derived frameworks . The para-methoxy substitution pattern of the starting aldehyde is retained in the final products, influencing their biological activity and physicochemical properties. Procurement of CAS 20401-88-1 with high purity (≥95%) is essential for achieving reproducible synthetic yields and minimizing purification burdens.

Precursor for Antibacterial Agent Development Targeting Drug-Resistant Pathogens

Research has demonstrated that derivatives synthesized from 3-(4-Methoxyphenyl)propanal exhibit antibacterial activity against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) . Specifically, the O-methyl oxime derivative 3-(4-methoxyphenyl)-3-oxopropanal O-methyl oxime showed activity superior to levofloxacin against MRSA strains . This evidence positions 3-(4-Methoxyphenyl)propanal as a scaffold of interest for medicinal chemistry programs developing novel antibacterial agents. The compound's aldehyde group provides a reactive handle for diversification, while the para-methoxy phenyl moiety contributes to target binding and physicochemical properties. Procurement of the correct CAS number ensures the intended starting material for structure-activity relationship (SAR) studies and lead optimization campaigns.

Analytical Reference Standard and Method Development in Fragrance Quality Control

3-(4-Methoxyphenyl)propanal (CAS 20401-88-1) is analytically distinguishable from the more common α-methyl substituted fragrance compound anisyl propanal (CAS 5462-06-6) based on retention time, mass spectral fragmentation, and molecular ion (m/z 164.084 vs. 178.099) . This distinction enables its use as a reference standard for chromatographic and mass spectrometric method development in fragrance authenticity testing and quality control . The compound's computed polar surface area (26.3 Ų) and LogP (1.83) [1] inform HPLC method optimization, while its boiling point (252.7 °C) defines appropriate GC parameters. Procurement of high-purity material with verified CAS registry number is essential for accurate quantification and regulatory compliance in fragrance ingredient analysis.

Organic Synthesis: Substrate for Aldehyde-Specific Transformations Without α-Branching Steric Hindrance

The unsubstituted propanal chain of 3-(4-Methoxyphenyl)propanal (CAS 20401-88-1) lacks the α-methyl branching present in commercial fragrance analogs (CAS 5462-06-6) . This structural feature reduces steric hindrance at the α-carbon, enabling nucleophilic additions, aldol condensations, and reductive aminations that may proceed with higher yields or different selectivity compared to α-branched substrates . The para-methoxy substituent activates the aromatic ring toward electrophilic substitution while the aldehyde group participates in typical carbonyl chemistry . This combination of electronic activation and steric accessibility makes the compound suitable as a versatile building block in complex organic synthesis where α-branching would impede desired reactivity.

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